1-(Trimethylsilyl)-1H-benzotriazole

Catalog No.
S780983
CAS No.
43183-36-4
M.F
C9H13N3Si
M. Wt
191.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Trimethylsilyl)-1H-benzotriazole

CAS Number

43183-36-4

Product Name

1-(Trimethylsilyl)-1H-benzotriazole

IUPAC Name

benzotriazol-1-yl(trimethyl)silane

Molecular Formula

C9H13N3Si

Molecular Weight

191.3 g/mol

InChI

InChI=1S/C9H13N3Si/c1-13(2,3)12-9-7-5-4-6-8(9)10-11-12/h4-7H,1-3H3

InChI Key

VHOLOZYRMQVHBK-UHFFFAOYSA-N

SMILES

C[Si](C)(C)N1C2=CC=CC=C2N=N1

Canonical SMILES

C[Si](C)(C)N1C2=CC=CC=C2N=N1

Protecting Group Chemistry:

TBSB is widely used as a protecting group in organic synthesis. Protecting groups shield specific functional groups in a molecule from unwanted reactions while allowing modifications at other sites. The trimethylsilyl group in TBSB is stable under various reaction conditions but can be readily removed using mild acidic or basic conditions, making it a versatile protecting group for various functionalities like alcohols, amines, and thiols.

Precursor for Functionalization:**

TBSB can serve as a precursor for introducing various functionalities onto organic molecules. The silicon atom in the trimethylsilyl group readily reacts with various nucleophiles, enabling the attachment of diverse functional groups, such as halides, amines, and alcohols, through controlled reactions. This allows for the selective modification of molecules and the creation of complex structures.

Catalyst and Reaction Scavenger:**

TBSB exhibits mild Lewis acidic character due to the empty d-orbitals on the silicon atom. This property enables its use as a catalyst for certain reactions, such as the hydrosilylation of alkenes and alkynes. Additionally, TBSB can act as a scavenger for reactive intermediates, like free radicals and electrophiles, quenching them and preventing undesired side reactions.

1-(Trimethylsilyl)-1H-benzotriazole is a chemical compound characterized by the presence of a trimethylsilyl group attached to the benzotriazole ring. Its molecular formula is C₉H₁₃N₃Si, with a molecular weight of approximately 191.31 g/mol. This compound exists as a colorless to pale yellow liquid at room temperature and is known for its unique physicochemical properties that enhance its reactivity in various

The mechanism of action of TBS-BT revolves around its ability to protect amine groups. The bulky TMS group hinders the reactivity of the nitrogen atom, preventing it from participating in unwanted reactions while the target molecule undergoes transformations. Once the desired modifications are complete, the TBS group can be selectively removed under controlled conditions to regenerate the free amine functionality [].

  • Nucleophilic Substitution: The trimethylsilyl group can be replaced by nucleophiles, facilitating the formation of various derivatives.
  • Deprotection Reactions: It is commonly used as a protecting group for amines and alcohols in organic synthesis, which can be removed under mild acidic conditions.
  • Coupling Reactions: This compound can engage in coupling reactions with electrophiles, leading to the formation of polysubstituted aromatic compounds .

These reactions underscore its utility as a building block in organic synthesis and materials science.

The synthesis of 1-(Trimethylsilyl)-1H-benzotriazole typically involves:

  • Reaction of Benzotriazole with Trimethylsilyl Chloride: This method involves treating benzotriazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of 1-(Trimethylsilyl)-1H-benzotriazole .
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted methods that enhance reaction rates and yields, providing an efficient pathway for synthesizing this compound .

1-(Trimethylsilyl)-1H-benzotriazole finds applications in various fields:

  • Organic Synthesis: It serves as a reagent for the synthesis of complex organic molecules, particularly in pharmaceutical chemistry.
  • Material Science: This compound is utilized in the development of polymers and coatings due to its ability to modify surface properties.
  • Protecting Group Chemistry: It acts as a protecting group for functional groups during multi-step syntheses .

Interaction studies involving 1-(Trimethylsilyl)-1H-benzotriazole focus on its reactivity with various nucleophiles and electrophiles. These studies help understand its role in facilitating chemical transformations and its potential applications in drug design and synthesis. The interactions are often characterized using spectroscopic methods, including NMR and mass spectrometry, to elucidate reaction mechanisms and product formation .

Several compounds share structural similarities with 1-(Trimethylsilyl)-1H-benzotriazole. Here are some notable examples:

Compound NameStructureUnique Features
1H-BenzotriazoleBenzotriazoleBase structure without silylation; used widely as an intermediate.
1-HalogenobenzotriazolesHalogenobenzotriazolesHalogen substituents enhance electrophilicity; useful in cross-coupling reactions.
1H-TrimethylsilylbenzotriazoleTrimethylsilylbenzotriazoleSimilar silylation but without additional functional groups; more reactive than benzotriazole itself.
1-(Methylsulfonyl)-1H-benzotriazoleMethylsulfonylbenzotriazoleSulfonyl group enhances solubility and reactivity; used in medicinal chemistry.

Uniqueness

The unique aspect of 1-(Trimethylsilyl)-1H-benzotriazole lies in its enhanced stability and reactivity due to the trimethylsilyl group, which allows for selective reactions that may not occur with other benzotriazole derivatives. Its application as a protecting group further distinguishes it from simpler analogues like 1H-benzotriazole.

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Modify: 2023-08-15

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